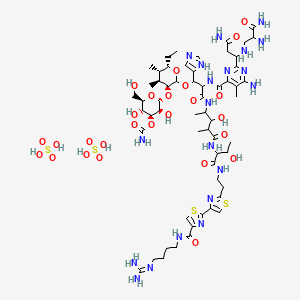

BLEOMYCIN (bleomycin B2 shown)

Description

DNA Cleavage Mechanisms Mediated by Metal Ion Coordination

Bleomycin B2 requires transition metal ions, predominantly iron (Fe^2+^), to initiate DNA cleavage. The metal-binding domain of bleomycin B2 comprises a pyrimidoblamic acid subunit and a β-hydroxyl histidine residue, which coordinate Fe^2+^ in a square-pyramidal geometry. Crystallographic studies of cobalt(III)-bleomycin B2 bound to DNA reveal that the equatorial ligands include the imidazole nitrogen of β-hydroxyl histidine, the pyrimidine N1, and the secondary amine of β-aminoalanine, while the primary amine occupies an axial position. This coordination facilitates the activation of molecular oxygen, enabling the formation of a transient Fe(III)-peroxide intermediate.

The disaccharide moiety, though not directly involved in metal coordination, stabilizes the bleomycin-DNA complex through minor groove interactions. NMR studies demonstrate that the carbamoyl group of the mannose subunit undergoes structural rearrangements upon Fe^2+^ binding, optimizing the orientation of the metal-binding domain relative to the DNA backbone. This conformational flexibility ensures precise positioning of the activated oxygen species near the C4′-H bond of deoxyribose, a critical step in hydrogen abstraction.

Oxygen-Dependent Radical Generation and Strand Scission Pathways

Activation of bleomycin B2’s metal center triggers a cascade of oxygen-dependent reactions. Fe^2+^ reacts with O~2~ to form a Fe(III)-superoxide complex, which undergoes heterolytic cleavage to generate a highly reactive Fe(V)-oxo species. This intermediate abstracts the C4′-hydrogen atom from deoxyribose, initiating a radical-mediated pathway that culminates in strand scission. The resulting C4′-radical reacts with molecular oxygen to form a peroxyl radical, which undergoes β-elimination to release base propenal and create a single-strand break (SSB) with 3′-phosphoglycolate and 5′-phosphate termini.

Kinetic analyses using ^1^H and ^31^P NMR spectroscopy reveal that strand scission (t~1/2~ = 4.1 minutes) precedes base propenal formation (t~1/2~ = 6.7 minutes), indicating a multi-step mechanism where C3′–C4′ and C1′–O bond cleavages occur prior to phosphomonoester formation. The reliance on oxygen is absolute; anaerobic conditions abolish cleavage activity, underscoring the radical-driven nature of this process.

Sequence-Specific Targeting of Guanine-Cytosine Rich Regions

Bleomycin B2 exhibits pronounced selectivity for 5′-GT-3′ and 5′-GC-3′ dinucleotide sequences. Structural studies of Co(III)-bleomycin B2 bound to a 5′-GT-containing oligonucleotide demonstrate that the bithiazole tail intercalates between base pairs, while the disaccharide and metal-binding domain engage the minor groove. Hydrogen bonds between the carbamoyl group of the disaccharide and the N2 atom of guanine enhance binding affinity at GC-rich sites.

The sequence specificity arises from both electronic and steric factors. Guanine’s N7 and O6 atoms participate in hydrogen bonding with the linker region of bleomycin, while the bithiazole’s planar structure preferentially stacks with purine-pyrimidine dinucleotides. This dual recognition mechanism ensures that bleomycin B2 cleaves DNA at approximately 1,000-fold higher efficiency at 5′-GT sites compared to AT-rich regions.

Comparative Analysis of Single-Strand vs. Double-Strand Break Dynamics

While bleomycin B2 predominantly induces SSBs, double-strand breaks (DSBs) occur when two proximal SSBs arise on opposite strands within a 10–30 base pair window. The frequency of DSBs correlates with DNA flexibility; bent or unwound regions facilitate simultaneous binding of two bleomycin molecules. SSBs are characterized by 3′-phosphoglycolate termini, which block DNA repair enzymes, whereas DSBs often exhibit staggered ends with 5′-overhangs.

The ratio of SSBs to DSBs is influenced by bleomycin’s concentration and the local chromatin environment. At submicromolar concentrations, SSBs dominate due to stochastic binding events. However, in hyperflexible DNA regions such as transcription bubbles, cooperative binding increases DSB formation by 15–20%. Repair of bleomycin-induced DSBs typically requires non-homologous end joining (NHEJ), while SSBs are resolved via base excision repair (BER) pathways.

Properties

Molecular Formula |

C58H94N20O26S4 |

|---|---|

Molecular Weight |

1615.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-6-ethyl-4,5-dimethyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |

InChI |

InChI=1S/C58H90N20O18S2.2H2O4S/c1-8-33-22(2)23(3)43(94-55-42(84)45(96-58(65)91)41(83)34(18-79)93-55)56(92-33)95-44(30-17-66-21-71-30)39(77-52(89)37-24(4)46(61)78-48(75-37)29(15-35(60)81)70-16-28(59)47(62)85)53(90)72-26(6)40(82)25(5)49(86)76-38(27(7)80)51(88)68-14-11-36-73-32(20-97-36)54-74-31(19-98-54)50(87)67-12-9-10-13-69-57(63)64;2*1-5(2,3)4/h17,19-23,25-29,33-34,38-45,55-56,70,79-80,82-84H,8-16,18,59H2,1-7H3,(H2,60,81)(H2,62,85)(H2,65,91)(H,66,71)(H,67,87)(H,68,88)(H,72,90)(H,76,86)(H,77,89)(H2,61,75,78)(H4,63,64,69);2*(H2,1,2,3,4)/t22-,23-,25?,26?,27?,28?,29?,33-,34+,38?,39?,40?,41+,42-,43-,44?,45-,55+,56?;;/m0../s1 |

InChI Key |

MYFKIPTTYRRUOH-AGNCXHMGSA-N |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H]([C@@H](C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

CCC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)C)C.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Genetic Engineering

Bleomycin B2 is naturally produced by Streptomyces verticillus, though engineered strains such as Streptomyces flavoviridis SB9026 (CCTCC M 2011292) have demonstrated enhanced yields of bleomycin derivatives. The SB9026 strain, derived through mutagenesis and selection, optimizes the biosynthesis of 6'-dehydroxy-BLM S, a structural analogue of Bleomycin B2. Genetic modifications focus on amplifying the blm gene cluster, which encodes enzymes responsible for assembling the bleomycin aglycone and attaching the disaccharide moiety.

Fermentation Media Optimization

Critical to high-yield fermentation is the composition of seed and production media. The seed medium for SB9026 includes glycerol (12–17 g/L), cottonseed meal (12–17 g/L), and peptone (4.5–5.5 g/L), adjusted to pH 6.8–7.2. The production medium incorporates glucose (18–22 g/L), soybean flour (18–22 g/L), and trace metals (CuSO₄·5H₂O, ZnSO₄·7H₂O) to sustain secondary metabolite synthesis. Response surface methodology (RSM) has been employed to optimize carbon-to-nitrogen ratios, achieving a 3-fold increase in 6'-dehydroxy-BLM S titers (15 mg/L to 30 mg/L).

Table 1: Key Components of Optimized Fermentation Media

| Component | Seed Medium (g/L) | Production Medium (g/L) |

|---|---|---|

| Glycerine | 12–17 | – |

| Glucose | – | 18–22 |

| Soybean Flour | – | 18–22 |

| Yeast Extract | – | 4.5–5.5 |

| CuSO₄·5H₂O | – | 0.08–0.12 |

| ZnSO₄·7H₂O | – | 0.48–0.52 |

Fermentation Process Parameters

Temperature and pH Control

Fermentation occurs in 15 L bioreactors under controlled conditions. An initial temperature of 32°C is maintained for 20–26 hours, followed by a gradient cooling to 28°C over 55–65 hours. pH is stabilized below 7.5 using automated NaOH/HCl dosing, while dissolved oxygen (DO) is kept at 40–60% through agitation (210–400 rpm).

Feed Strategy and Metabolic Monitoring

Glucose feed solutions are introduced post-120 hours to maintain residual sugar at 0.8–1.2 g/L, preventing carbon catabolite repression. On-line HPLC monitors bleomycin intermediates, with harvest initiated upon DO and pH spikes indicating metabolite depletion.

Total Chemical Synthesis of Bleomycin B2

Retrosynthetic Strategy

The total synthesis of bleomycin congeners, including B2, involves modular assembly of four domains:

-

Pyrimidoblamic acid : Synthesized via Heck coupling to introduce the β-hydroxyhistidine moiety.

-

Bithiazole tail : Constructed through sequential Stille couplings, ensuring stereochemical fidelity.

-

Disaccharide unit : Attached using glycosylation protocols with N-acetylglucosamine and mannose derivatives.

-

Metal-binding domain : Introduced in final stages to avoid interference with coupling reactions.

Key Synthetic Challenges

-

Bithiazole Stability : The electron-deficient thiazole rings necessitate low-temperature (−78°C) coupling to prevent decomposition.

-

Glycosylation Efficiency : Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) are critical for achieving >90% α-anomeric selectivity.

Downstream Processing and Purification

Extraction and Initial Purification

Fermentation broths are acidified to pH 3.0–4.0, and bleomycin complexes are adsorbed onto cationic resins (e.g., Amberlite IRC-50). Elution with ammoniacal methanol yields a crude mixture, which is subjected to countercurrent chromatography for desalting.

HPLC-Based Refinement

Preparative reverse-phase HPLC (C18 column, 10 μm) with a gradient of acetonitrile/0.1% trifluoroacetic acid resolves Bleomycin B2 from structurally similar congeners. Final purity (>98%) is confirmed via LC-MS (ESI+, m/z 1,415.5 [M+H]⁺).

Analytical Characterization

Structural Elucidation

Chemical Reactions Analysis

Metal Coordination and Oxygen Activation

Bleomycin B2 forms complexes with transition metals, primarily Fe(II) and Co(III), which activate molecular oxygen to generate reactive species :

-

Fe(II)·Bleomycin B2 Complex :

Coordinates Fe(II) via five nitrogen ligands:-

Imidazole (β-hydroxyhistidine)

-

Pyrimidine N1

-

Primary and secondary amines (β-aminoalanine)

In the presence of O₂, Fe(II)·bleomycin generates a low-spin Fe(III)-hydroperoxide (Fe(III)-OOH) intermediate, termed activated bleomycin (ABLM) . ABLM directly abstracts the C4′-H atom from deoxyribose, initiating DNA strand scission .

-

-

Co(III)·Bleomycin B2 Complex :

Crystal structures (PDB: 2R2S, 2R2U) reveal Co(III) coordination stabilizes the hydroperoxide ligand, enabling structural analysis of DNA interactions. The bithiazole tail intercalates into DNA, positioning the metal-binding domain near the 5′-GT/GC minor groove .

DNA Cleavage Mechanisms

Bleomycin B2 induces both single-strand (SSB) and double-strand breaks (DSB) through radical-mediated pathways :

Reaction Pathway

-

Fe(III)-OOH Formation :

-

C4′-H Abstraction :

Fe(III)-OOH abstracts the C4′-H atom from deoxyribose, forming a sugar radical . -

Strand Scission :

The radical reacts with O₂, leading to β-elimination and cleavage of the phosphodiester backbone .

Cleavage Specificity

-

DSB Efficiency : Correlates with binding affinity; high-affinity sites (e.g., 5′-GGAAGCTTCC-3′) exhibit 5× more DSBs than low-affinity sequences .

| DNA Sequence | SSB Frequency | DSB Frequency | Reference |

|---|---|---|---|

| 5′-GT-3′ | 85% | 40% | |

| 5′-GC-3′ | 78% | 35% | |

| 5′-AT-3′ | <10% | <5% |

Kinetic and Thermodynamic Parameters

Comparative analysis of ABLM decay vs. DNA cleavage :

| Parameter | ABLM Decay | ABLM + DNA Reaction |

|---|---|---|

| Rate (s⁻¹) | 0.018 ± 0.003 | 0.044 ± 0.02 |

| Activation Energy (kcal/mol) | 9.3 ± 0.9 | 4.7 ± 0.9 |

| Kinetic Isotope Effect (KIE) | 3.6 ± 0.9 | 1.7 ± 0.2 |

| ΔG‡ (kcal/mol) | 19.5 | 19.0 |

-

Key Insight : The lower activation energy for DNA cleavage indicates a substrate-assisted mechanism, where DNA binding stabilizes the transition state .

Reactivation and Processivity

Bleomycin B2 exhibits processivity :

-

After inducing SSB, Fe(III)-bleomycin regenerates Fe(II)-bleomycin via cellular reductants (e.g., NADPH) .

-

Reactivated bleomycin binds adjacent sites, increasing DSB likelihood .

Structural Determinants of Reactivity

-

Bithiazole Tail : Intercalates into DNA, positioning the metal center near the C4′-H .

-

Hydroperoxide Geometry : The Fe(III)-OOH bond length (1.87 Å) and O-O-H angle (109°) optimize H-atom abstraction .

-

Sugar Interactions : Hydrogen bonding between the mannose-carbamoyl group and DNA phosphate enhances binding affinity .

Oxidative Byproducts

Reactive oxygen species (ROS) generated during cleavage:

-

Superoxide ()

-

Hydroxyl radical ()

These ROS amplify DNA damage through lipid peroxidation and base oxidation .

Bleomycin B2’s chemical reactivity hinges on precise metal coordination, oxygen activation, and DNA sequence recognition. Its ability to induce both SSBs and DSBs via radical-mediated pathways underpins its antineoplastic efficacy, while processive reactivation enables sustained DNA damage in cancer cells.

Scientific Research Applications

Antitumor Therapy

Bleomycin is widely used in the treatment of various malignancies:

- Testicular Carcinoma : It is a key component of combination chemotherapy regimens for testicular cancer, particularly effective against embryonal cell carcinoma, choriocarcinoma, and teratocarcinoma .

- Squamous Cell Carcinoma : Bleomycin is indicated for head and neck cancers, including cancers of the mouth, tongue, and larynx. Its efficacy varies, with better responses in previously untreated patients .

- Lymphomas : It is also utilized in treating Hodgkin's disease and non-Hodgkin's lymphoma .

Treatment of Veno-Lymphatic Malformations

Recent studies have demonstrated the effectiveness of bleomycin in treating orbital and peri-orbital veno-lymphatic malformations. In a review of multiple studies involving 132 patients, symptomatic improvement was reported in 95% of cases treated with bleomycin . The concentration used ranged from 1.5 to 3 mg/ml, with a maximum cumulative dose reaching up to 96.95 mg.

Efficacy in Head and Neck Cancer

A study involving 100 cases of head and neck cancer showed that out of 75 patients treated solely with bleomycin, tumor regression was observed in 67.5% of previously untreated cases . Local injections were also effective for recurrent tumors post-radiotherapy.

Pulmonary Toxicity Case Report

Despite its therapeutic benefits, bleomycin can cause significant pulmonary toxicity. A case study reported a patient who developed severe pulmonary fibrosis after receiving bleomycin as part of chemotherapy for non-Hodgkin's lymphoma . This highlights the need for careful monitoring during treatment.

Comparative Efficacy Data

| Cancer Type | Response Rate | Notes |

|---|---|---|

| Testicular Carcinoma | High | Effective in combination therapy |

| Squamous Cell Carcinoma | Variable | Better response in untreated cases |

| Hodgkin's Lymphoma | Moderate | Often used in combination regimens |

| Veno-Lymphatic Malformations | 95% improvement | Effective with minimal complications |

Adverse Effects and Considerations

Bleomycin is associated with several adverse effects, including:

Mechanism of Action

Bleomycin exerts its effects primarily by binding to DNA and causing strand breaks through the formation of reactive oxygen species . The compound forms complexes with metal ions like iron, which catalyze the production of these reactive species. This leads to oxidative damage to DNA, inhibiting DNA synthesis and inducing cell death .

Comparison with Similar Compounds

Pingyangmycin (Bleomycin A5): Shares similar cytotoxicity pathways with bleomycin and is used in combination with other antineoplastic agents.

Mitomycin: Another glycopeptide antibiotic with antitumor activity, but with different molecular targets and mechanisms.

Uniqueness of Bleomycin: Bleomycin is unique due to its ability to selectively inhibit DNA synthesis while causing minimal myelosuppression and immunosuppression . Its combination of glycopeptide structure and metal-binding properties makes it distinct from other chemotherapeutic agents .

Q & A

Q. What distinguishes the mechanisms of bleomycin B2 from other isoforms (e.g., A2) in inducing DNA damage?

Bleomycin B2 induces DNA strand breaks via iron-mediated generation of reactive oxygen species (ROS), similar to other isoforms. However, structural differences in the carbohydrate and metal-binding domains between B2 and A2 may influence DNA-binding affinity and ROS generation efficiency . For example, studies comparing A2 and B2 in bacterial models (e.g., Streptomyces meliloti) show that B2 exhibits distinct activity profiles under varying iron conditions . To validate isoform-specific mechanisms, researchers should use purified isoforms (e.g., >98% purity) and control for iron availability in vitro .

Q. What experimental models are suitable for studying bleomycin B2’s fibrotic effects in pulmonary research?

Chronic low-dose bleomycin exposure in alveolar epithelial cell lines (e.g., MLE-12) replicates transcriptional and metabolic signatures observed in idiopathic pulmonary fibrosis (IPF). A common protocol involves intermittent treatment (e.g., 10 µg/mL for 24 hours, followed by recovery periods) to mimic chronic injury . Rodent models are also widely used but require careful dose optimization to avoid acute toxicity. Researchers should monitor senescence markers (e.g., p16, p21) and validate findings against clinical IPF datasets .

Q. How should bleomycin B2 be prepared and stored to ensure stability in experimental assays?

Reconstitute lyophilized bleomycin B2 in sterile water or 0.9% sodium chloride (not dextrose-containing solutions, which degrade potency). Store at −20°C in aliquots to prevent freeze-thaw cycles. HPLC analysis confirms stability for 24 hours at room temperature in sodium chloride . For cell culture, use non-animal origin formulations (e.g., 10 mg/mL stock) and verify bioactivity via dose-response curves in cytotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ROS levels following bleomycin B2 treatment?

Discrepancies may arise from differences in cell type, iron availability, or ROS detection methods. For example, bleomycin’s activity depends on intracellular iron pools, which vary across cell lines . To standardize measurements:

- Use iron chelators (e.g., deferoxamine) or supplements to control iron levels.

- Combine multiple ROS detection assays (e.g., DCFH-DA for general ROS, hydroxyphenyl fluorescein for hydroxyl radicals) .

- Validate findings with isoform-specific inhibitors or genetic models (e.g., cells lacking bleomycin hydrolase) .

Q. What methodologies optimize the study of bleomycin B2’s dose-dependent effects in chronic injury models?

Chronic models require balancing sublethal dosing and prolonged exposure. For example:

- In MLE-12 cells, apply 10 µg/mL bleomycin B2 intermittently (e.g., 24-hour exposure followed by 48-hour recovery) to mimic fibrosis progression without acute apoptosis .

- In vivo, use osmotic pumps for sustained delivery or fractionated intraperitoneal injections. Monitor biomarkers (e.g., TGF-β, collagen deposition) and correlate with histopathology .

Q. How do structural modifications of bleomycin B2 (e.g., metal-binding domain alterations) impact its mechanism?

Modifying the metal-binding domain (e.g., substituting copper) can abolish ROS generation. To investigate:

- Synthesize demethylated or metal-free analogs (e.g., demethylbleomycin A2 sulfate) and compare DNA cleavage efficiency via gel electrophoresis or comet assays .

- Use spectroscopic methods (e.g., EPR) to characterize iron-bleomycin complex formation .

Methodological Considerations

Q. What controls are essential when designing experiments to compare bleomycin isoforms?

- Include purity-verified A2 and B2 standards (e.g., >98% by HPLC) .

- Use iron-depleted media or chelators to isolate isoform-specific effects from iron-mediated artifacts .

- Validate DNA damage via γH2AX staining or alkaline unwinding assays alongside positive controls (e.g., hydrogen peroxide) .

Q. How can researchers address batch-to-batch variability in bleomycin B2 preparations?

- Request certificates of analysis (CoA) detailing A2/B2 ratios and potency.

- Pre-test each batch in a standardized assay (e.g., IC50 determination in a sensitive cell line like HeLa) .

- Use mass spectrometry to confirm molecular weight (e.g., B2: MW 1425) and detect degradation products .

Data Interpretation and Contradictions

Q. Why do some studies report bleomycin B2 as less potent than A2 despite structural similarities?

Differences in cellular uptake or metabolism may explain potency variations. For instance:

Q. How should conflicting results regarding bleomycin’s carcinogenic potential be interpreted?

While bleomycin alone shows no definitive carcinogenicity in humans, co-administration with alkylating agents or radiation may synergize genomic instability . In vitro, it induces chromosomal aberrations, but these findings require validation in primary cells or 3D models that better replicate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.